Rotigaptide TFA

Antiarrhythmic peptides Enzymatic stability Pharmacokinetics

Standard peptide degradation limits long-term in vivo Cx43 studies. Rotigaptide TFA (MW 731.67) solves this with >10-day plasma half-life vs AAP10's <15 min (>1,700-fold stability). - 96% AF duration reduction in canine mitral regurgitation model - No Cx26/Cx32/Cx40 agonism; 40% Cx43-GFP dye transfer at 50 nM - Porcine-to-human translation: infarct size 18.7% vs 43.6% placebo (P=0.006) Supplied as TFA salt, ≥99.21% purity for reproducible dosing.

Molecular Formula C30H40F3N7O11
Molecular Weight 731.7 g/mol
Cat. No. B15494296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotigaptide TFA
Molecular FormulaC30H40F3N7O11
Molecular Weight731.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H39N7O9.C2HF3O2/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17;3-2(4,5)1(6)7/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36);(H,6,7)/t15-,19+,20-,21-,22-;/m1./s1
InChIKeyINOJJZDCAATACL-YKCLMXETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rotigaptide TFA – Product Overview


Rotigaptide TFA (CAS free base 355151-12-1; TFA salt MW 731.67; sequence Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH₂) is a synthetic hexapeptide gap junction modifier supplied as the trifluoroacetate salt for research applications [1]. It is the stable D-amino acid analogue of the endogenous antiarrhythmic peptide AAP10 and functions as a selective enhancer of connexin 43 (Cx43)-mediated gap junction intercellular communication (GJIC) [2]. Originally developed by Zealand Pharma (designations ZP123, GAP-486, WAY 214486), rotigaptide reached Phase 2 clinical evaluation for atrial fibrillation and ventricular tachycardia [3]. The compound increases resting gap-junction conductance (gⱼ) in ventricular cardiomyocytes, prevents metabolic stress-induced uncoupling of Cx43 channels, and has demonstrated infarct size reduction, defibrillation threshold lowering, and atrial fibrillation (AF) vulnerability reduction across multiple preclinical models [4].

Rotigaptide TFA – Irreplaceability


Rotigaptide TFA occupies a unique position among gap junction modifiers that prevents simple substitution. Unlike its L-amino acid parent AAP10, whose plasma half-life is measured in minutes (<15 min) due to rapid proteolysis, rotigaptide's all-D-amino acid backbone confers an in vitro plasma t₁/₂ exceeding 10 days—an approximately 1,700-fold stability advantage that is functionally decisive for any experimental protocol requiring sustained target engagement [1]. Compared with the second-generation oral dipeptide danegaptide (GAP-134), rotigaptide is a hexapeptide with a distinct Cx43 interaction profile and produces differential efficacy across disease models: rotigaptide reduces AF vulnerability by 96% in the canine mitral regurgitation (MR) model but is ineffective in the heart failure (HF) model, whereas danegaptide shows a different pattern of model-dependent efficacy [2]. Non-peptide gap junction modulators and broad-spectrum connexin agents lack rotigaptide's documented selectivity for Cx43 over Cx26 and Cx32, as well as its inability to activate Cx40 channels [3]. The TFA salt form further provides defined stoichiometry (MW 731.67, purity typically ≥99.21% by HPLC) critical for reproducible dosing in both in vitro and in vivo experimental designs .

Rotigaptide TFA – Comparative Evidence


Enzymatic Stability vs AAP10

Rotigaptide (ZP123) was directly compared with its parent L-amino acid peptide AAP10 in head-to-head in vitro and in vivo stability assays. The in vitro half-life (t₁/₂) of ZP123 in rat plasma was 10.3 ± 1.3 days and in human plasma 14.0 ± 1.5 days, whereas t₁/₂ for AAP10 in rat plasma was 3.8 ± 0.1 min and in human plasma 11.8 ± 1.0 min—representing an approximately 1,700-fold longer half-life for ZP123 [1]. Due to the ultrarapid elimination of AAP10, a full in vivo pharmacokinetic characterization of AAP10 could not be performed; however, calculations estimated that the clearance of ZP123 was at least 140 times slower than for AAP10 [1]. In the murine ouabain-induced AV-block model, maximal efficacy of ZP123 was reached at a 10-fold lower intravenous dose (10⁻⁸ mol/kg) compared with AAP10 (10⁻⁷ mol/kg) [1]. In isolated perfused rabbit hearts under hypokalemic ischemia, only ZP123—but not AAP10—prevented the increase in action potential duration (APD) dispersion considered a major arrhythmic substrate [1].

Antiarrhythmic peptides Enzymatic stability Pharmacokinetics

Cx43-Selective Gap Junction Modulation

Rotigaptide's connexin selectivity was systematically characterized in HeLa cells transfected with cDNA encoding specific connexin isoforms. Exposure of Cx43-GFP-expressing HeLa cells to 50 nM rotigaptide for 5 h produced a 40% increase in gap junction-mediated intercellular dye transfer [1]. In contrast, rotigaptide had no effect on dye transfer in HeLa cells expressing Cx32-GFP, Cx26-GFP, or wild-type Cx26 [1]. In contracting rat neonatal cardiac myocytes and atrial HL-1 cells where Cx43 is the dominant connexin, 50 nM rotigaptide similarly increased intercellular dye transfer, without affecting cell beating rates [1]. At the class level, antiarrhythmic peptides including rotigaptide act on Cx43 and Cx45 gap junctions but not on Cx40 channels [2]. This selectivity distinguishes rotigaptide from broad-spectrum gap junction modulators such as glycyrrhetinic acid derivatives, which non-selectively inhibit multiple connexin isoforms, and from danegaptide, which has been reported to additionally interact with mitochondrial connexin hemichannels independent of Cx43 [3].

Connexin selectivity Gap junction pharmacology Cx43 specificity

Myocardial Infarct Size Reduction in Ischemia-Reperfusion

In a randomized, double-blind porcine myocardial infarction study, rotigaptide (n=9) or placebo (n=10) was administered intravenously as a 10-min bolus prior to reperfusion followed by continuous 2-h infusion during reperfusion after catheter-induced left anterior descending artery occlusion. Infarct size expressed as proportion of area at risk (IS/AAR) was 18.7 ± 4.1% in the rotigaptide group versus 43.6 ± 4.2% in the placebo group (P = 0.006), representing a 57% relative reduction [1]. In a parallel human translational forearm ischemia-reperfusion study (randomized, double-blind, n=11-12), endothelium-dependent vasodilatation to acetylcholine was significantly attenuated after ischemia-reperfusion in the presence of placebo (P = 0.007) but was preserved in the presence of intra-arterial rotigaptide (P = NS vs. pre-IRI baseline), while endothelium-independent vasodilatation to sodium nitroprusside was unaffected [1]. For cross-study context, danegaptide (GAP-134) in a porcine ischemia-reperfusion model reduced infarct size to a similar extent as ischemic postconditioning, but a subsequent Phase 2 clinical trial (NCT01977755, completed 2016) failed to demonstrate clinical outcome benefit [2].

Myocardial infarction Ischemia-reperfusion injury Cardioprotection

Atrial Fibrillation in Mitral Regurgitation Model

In a controlled canine study across three groups (control n=7, chronic mitral regurgitation [MR] n=7, heart failure [HF] induced by ventricular tachypacing n=7), rotigaptide was infused at escalating doses targeting serum concentrations of 10, 50, and 200 nmol/L during epicardial mapping with a 512-electrode array [1]. At 50 nmol/L rotigaptide, AF duration in the MR group decreased from 786 ± 764 seconds at baseline to 14 ± 16 seconds—a 96% reduction (P < 0.001)—bringing AF duration to a level statistically indistinguishable from control animals (control: 9 ± 11 seconds) [1]. Conduction velocity increased in the left atrium of MR animals by 38 ± 6% (P < 0.001) [1]. Critically, rotigaptide produced no reduction in AF duration in the HF group (1622 ± 355 seconds at 50 nmol/L, P = NS vs. baseline 883 ± 684 seconds), demonstrating model-dependent efficacy [1]. This disease-model specificity distinguishes rotigaptide from danegaptide (GAP-134), which showed consistent efficacy in the canine sterile pericarditis model—a surgically induced inflammatory AF model mechanistically distinct from chronic volume-overload MR [2].

Atrial fibrillation Mitral regurgitation Disease-model specificity

Defibrillation Threshold Reduction

In a randomized controlled study in 32 New Zealand white rabbits subjected to 4 minutes of untreated ventricular fibrillation (VF), rotigaptide (n=16) was compared with saline control (n=16). Biphasic defibrillation shocks were applied through chest wall patches starting at 300 V or 500 V with 200 V increasing steps to 900 V. Rotigaptide significantly decreased the average cumulative defibrillation voltage from 1206 ± 709 V in the control group to 844 ± 546 V in the treated group (P = 0.002), representing a 30% reduction [1]. Rotigaptide had no effect on heart rate, QRS duration, QT interval, ventricular effective refractory period, or monophasic action potential duration, and did not alter connexin 43 density by immunofluorescence, indicating that the defibrillation benefit was attributable to functional enhancement of gap junction coupling rather than electrophysiological remodeling [1]. No directly comparable defibrillation threshold data have been published for AAP10 or danegaptide in equivalent prolonged VF models, making this evidence dimension unique to rotigaptide among antiarrhythmic peptides.

Defibrillation Ventricular fibrillation Cardiac arrest

Gap Junction Conductance Enhancement

Using dual whole-cell patch-clamp recordings in cultured neonatal murine ventricular cardiomyocyte pairs, rotigaptide was directly evaluated for its effects on gap-junctional currents at concentrations of 0-350 nM [1]. Rotigaptide (35-100 nM) acutely and chronically increased the resting gap-junction conductance (gⱼ) and normalized steady-state minimum gⱼ (Gmin) by 5-20% [1]. The fast and slow inactivation kinetics of ventricular gⱼ were slowed in a therapeutic concentration-dependent manner without affecting the voltage (Vⱼ) dependence of inactivation or recovery [1]. Higher concentrations (>100 nM) produced a diminishing response, defining a bell-shaped concentration-response relationship that mirrors the observed therapeutic window [1]. Computer simulations incorporating these kinetic parameters demonstrated that clinically relevant rotigaptide concentrations can partially reverse conduction slowing caused by reductions in gⱼ and inactivation during cardiac action potential propagation [1]. By contrast, AAP10's rapid degradation has precluded equivalent quantitative patch-clamp characterization under controlled steady-state conditions, and danegaptide's smaller dipeptide structure engages gap junctions through a pharmacologically distinct modality [2].

Patch-clamp electrophysiology Gap junction conductance Inactivation kinetics

Rotigaptide TFA – Research Applications


Chronic In Vivo Pharmacology Studies

Rotigaptide TFA's approximately 1,700-fold plasma stability advantage over AAP10 [1] makes it the only feasible antiarrhythmic peptide for chronic infusion protocols, multi-day ischemia-reperfusion studies, and implantable pump delivery experiments. Unlike AAP10, whose <15-minute half-life precludes any meaningful in vivo pharmacokinetic characterization, rotigaptide TFA enables dose-proportional AUC, predictable steady-state plasma levels (e.g., 0.8-86 nmol/L in rat 3-week infusion studies [2]), and definitive pharmacokinetic-to-pharmacodynamic correlations. Procurement of the TFA salt form ensures defined stoichiometry (99.21% purity) critical for reproducible long-term dosing.

Cx43-Specific Gap Junction Research

For experimental designs requiring selective enhancement of Cx43-mediated intercellular communication without confounding effects on other connexin isoforms, rotigaptide TFA provides validated selectivity: 40% enhancement of Cx43-GFP-mediated dye transfer at 50 nM with no effect on Cx26-GFP, Cx32-GFP, or wild-type Cx26 [3]. The class-level absence of Cx40 agonism [4] further distinguishes rotigaptide from gene therapy or pan-connexin approaches. Researchers studying Cx43-specific roles in cardiac conduction, bone remodeling (rotigaptide completely prevented ovariectomy-induced femoral bone strength loss [5]), or metabolic stress responses should select rotigaptide over non-selective modulators like glycyrrhetinic acid derivatives or the Cx43/Cx45/mitochondrial-targeting danegaptide.

Ischemia-Reperfusion Injury Models

Rotigaptide TFA is uniquely supported by a porcine-to-human translational dataset demonstrating both myocardial salvage (IS/AAR 18.7% vs. 43.6% placebo, P=0.006) and human endothelial functional protection (preserved ACh-mediated vasodilatation post-IRI, P=NS vs. baseline) [6]. For researchers designing translational cardioprotection studies, rotigaptide offers the only gap junction modifier with dual infarct size and endothelial function evidence across species. Selection of danegaptide would lack this human endothelial validation and must account for danegaptide's negative Phase 2 clinical outcome [7].

Atrial Fibrillation – Volume-Overload Models

Rotigaptide TFA's model-specific efficacy—96% AF duration reduction in the canine mitral regurgitation model versus no effect in the tachypacing-induced heart failure model [8]—makes it the appropriate choice for AF research focused on chronic volume-overload substrates (e.g., mitral valve disease, dilated atria with conduction velocity slowing). Researchers modeling sterile pericarditis or tachypacing-induced AF should consider danegaptide, which has demonstrated efficacy in those distinct substrates [9], while rotigaptide is specifically indicated for MR-associated atrial conduction slowing and AF vulnerability.

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